5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
Brand Name:
Vulcanchem
CAS No.:
1239-32-3
VCID:
VC0073905
InChI:
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1
SMILES:
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C
Molecular Formula:
C21H30O3
Molecular Weight:
330.5 g/mol
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
CAS No.: 1239-32-3
Main Products
VCID: VC0073905
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
CAS No. | 1239-32-3 |
---|---|
Product Name | 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate |
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | [(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1 |
Standard InChIKey | XLGKSQWVVXEKCO-MGURBANRSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C |
SMILES | CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Canonical SMILES | CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Synonyms | 3β-(Acetyloxy)-5α-androst-14-en-17-one |
PubChem Compound | 22295988 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume